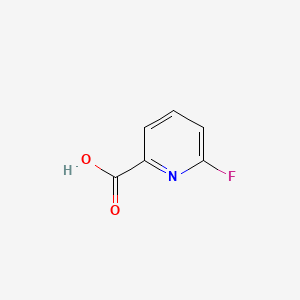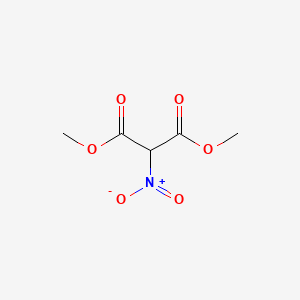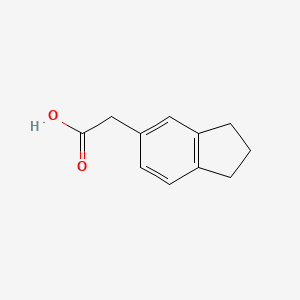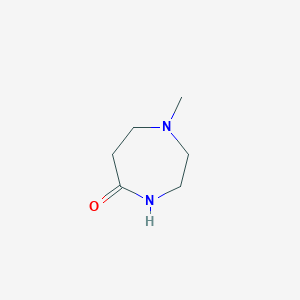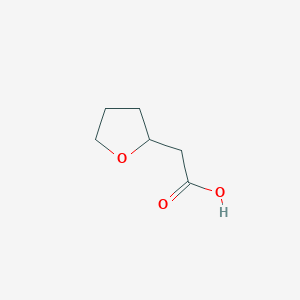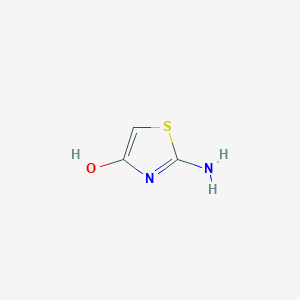
1-(4-Methoxy-phenyl)-1H-tetrazole
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectroscopy . The vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g(d,p) basis set .Wissenschaftliche Forschungsanwendungen
Material and Medicinal Chemistry
Tetrazoles, including “1-(4-methoxyphenyl)tetrazole”, are of interest in the field of material and medicinal chemistry due to their diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Enhanced Cell Membrane Penetration
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property can be utilized in the design of drugs with improved bioavailability.
Biological Activities
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Oligonucleotide Synthesis
1H-Tetrazole and 5-(benzylsulfanyl)-1H-tetrazole (BTT) are widely employed in oligonucleotide synthesis as acidic activators of the coupling process . This application is particularly relevant in the field of biochemistry.
Pharmaceutical Uses
The review by Myznikov et al. highlighted developments in medicinal chemistry of tetrazole over the last 15 years, which demonstrated pharmaceutical uses of 1- and 2-monosubstituted tetrazoles, 5-substituted tetrazoles, 1,5-disubstituted tetrazoles, and 2,5-disubstituted tetrazoles .
Eco-friendly Synthesis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Wirkmechanismus
Target of Action
1-(4-Methoxyphenyl)tetrazole, also known as 1-(4-Methoxy-phenyl)-1H-tetrazole or 1-(4-methoxyphenyl)-1H-tetrazole, is a compound that has been studied for its potential biological activity Tetrazole derivatives have been found to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that tetrazole derivatives can inhibit certain enzymes . For instance, some tetrazole derivatives have been found to inhibit the fungal enzyme cytochrome P450 . This inhibition can lead to changes in the biological system, such as the disruption of fungal growth.
Biochemical Pathways
Given the potential inhibitory action on enzymes like cytochrome p450, it can be inferred that the compound may affect pathways involving these enzymes .
Pharmacokinetics
A study on similar tetrazole derivatives suggested that replacing the amide bond with a tetrazole ring leads to an increase in efficiency and bioavailability after oral administration .
Result of Action
Tetrazole derivatives have been found to exhibit various pharmacological activities, such as antifungal effects . Therefore, it can be inferred that 1-(4-Methoxyphenyl)tetrazole may have similar effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-13-8-4-2-7(3-5-8)12-6-9-10-11-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOWTKRICIGKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296828 | |
| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-phenyl)-1H-tetrazole | |
CAS RN |
21788-28-3 | |
| Record name | NSC111899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is 1-(4-Methoxy-phenyl)-1H-tetrazole, and where has it been found?
A1: 1-(4-Methoxy-phenyl)-1H-tetrazole is an organic compound identified in the methanol extracts of Pleiospermium alatum leaves [] and Oxystelma esculentum []. The exact role and bioactivity of this compound in these plants are yet to be fully elucidated.
Q2: Which analytical techniques were used to identify 1-(4-Methoxy-phenyl)-1H-tetrazole in plant extracts?
A2: Researchers employed Gas Chromatography-Mass Spectrometry (GC-MS) to identify 1-(4-Methoxy-phenyl)-1H-tetrazole within the complex plant matrix [, ]. This technique separates the different compounds present in the extract and then identifies them based on their mass-to-charge ratio, comparing the obtained spectra with established databases like NIST.
Q3: What other compounds were found alongside 1-(4-Methoxy-phenyl)-1H-tetrazole in the studied plant extracts?
A3: GC-MS analysis revealed a variety of compounds in the extracts. Notably, 5-Thio-D-glucose, (E)-10-Heptadecen-8-ynoic acid methyl ester, and Z-11-Hexadecenoic acid were identified in Pleiospermium alatum leaf extracts []. In Oxystelma esculentum, 1-(2-Ethyl-(1,3)dithian-2-yl)-3-methyl-butan-1-ol was found alongside 1-(4-Methoxy-phenyl)-1H-tetrazole []. The co-occurrence of these compounds could suggest potential synergistic effects or shared biosynthetic pathways, warranting further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



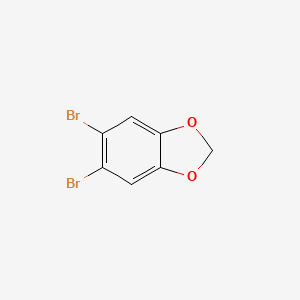
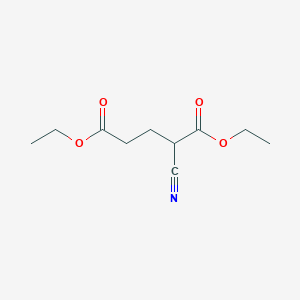
![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)
